molecular formula C12H16N4 B178545 3-(4-Methylpiperazin-1-YL)-1H-indazole CAS No. 131634-01-0

3-(4-Methylpiperazin-1-YL)-1H-indazole

Cat. No. B178545
M. Wt: 216.28 g/mol
InChI Key: QEGQWEDKMMRTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-YL)-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indazole derivatives and has been found to possess various biological activities. In

Mechanism Of Action

The mechanism of action of 3-(4-Methylpiperazin-1-YL)-1H-indazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various molecular targets, including enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been found to bind to the GABA-A receptor, a receptor involved in anxiety and sedation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Methylpiperazin-1-YL)-1H-indazole have been extensively studied. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, this compound has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Methylpiperazin-1-YL)-1H-indazole in lab experiments include its broad spectrum of biological activities, its potency, and its selectivity towards specific molecular targets. However, the limitations of this compound include its poor solubility in water, its potential toxicity, and its limited stability under certain experimental conditions.

Future Directions

The future directions for the research on 3-(4-Methylpiperazin-1-YL)-1H-indazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in the treatment of neurological disorders and other diseases needs to be explored further.

Scientific Research Applications

3-(4-Methylpiperazin-1-YL)-1H-indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been reported to possess potent analgesic, anxiolytic, and antidepressant properties. Moreover, this compound has been found to be a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

131634-01-0

Product Name

3-(4-Methylpiperazin-1-YL)-1H-indazole

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

QEGQWEDKMMRTLW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NNC3=CC=CC=C32

Canonical SMILES

CN1CCN(CC1)C2=NNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole (13.5 g, 38 mmol), methanol (150 ml) and 25% CH3ONa in methanol (15.3 ml) was stirred and refluxed for 2.5 hours. The reaction was concentrated to about one-tenth its volume, and water was added to the mixture, resulting in a red solution. The solution was extracted with dichloromethane, the extract washed (H2O), dried (MgSO4), and the solvent was concentrated to afford 6.6 g of a rose-colored solid. Two recrystallizations from toluenehexane afforded 4.3 g (52%) of 3-(4-methyl-1-piperazinyl)-1H-indazole as an off-white solid, m.p.=111-113° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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